molecular formula C7H8O2S B8569481 3-Methoxymethyl-2-thiophenecarboxaldehyde

3-Methoxymethyl-2-thiophenecarboxaldehyde

Cat. No. B8569481
M. Wt: 156.20 g/mol
InChI Key: HKRXYLRLQGHIME-UHFFFAOYSA-N
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Patent
US05120861

Procedure details

Reaction of 3-bromomethylthiophene with sodium methoxide in methanol provided 3-methoxymethylthiophene (84%). n-Butyl lithium (30 ml, 1.5 M, 45 mmol) was slowly added to 3-methoxymethylthiophene (5.0 g, 39 mmol) in dry ether (100 ml) at 25° C. After stirring for 1 h, N,N-dimethylformamide (5.7 g, 78 mmol) in dry ether (200 ml) was added dropwise and the resultant solution was stirred for an additional 18 h at 20° C. Water (5 ml) was added and the organic phase washed with 5% hydrochloric acid (100 ml) followed by water (100 ml) and dried. The solvent was removed to yield the crude product (5.2 g, 85%) which was essentially pure by n.m.r. Distillation afforded the title compound (3.80 g, 62%) as a colourless oil, b.p. 73°-75° C. at 0.25 mmHg (Found M+ : 156.0256. C7H8O2S requires M, 156.0245) which showed νmax (film) 667m, 1107m, 1200w, 1426m, 1662s, 2930w and 3100w cm-1 ; δH (CCl4) 3.35 (3H, s), 4.66 (2H, s), 7.05 (1H, d, J 5 Hz), 7.49 (1H, d, J 5 Hz), 9.87 (1H, s); m/z 156 (M+), 141 (M+ -CH3).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][CH2:8][C:9]1[CH:13]=[CH:12][S:11][CH:10]=1.CN(C)[CH:16]=[O:17].O>CCOCC>[CH3:6][O:7][CH2:8][C:9]1[CH:13]=[CH:12][S:11][C:10]=1[CH:16]=[O:17]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 g
Type
reactant
Smiles
COCC1=CSC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase washed with 5% hydrochloric acid (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to yield the crude product (5.2 g, 85%) which
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC1=C(SC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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